Lipophilicity Shift: XLogP3 2.9 for the Trimethyl Derivative Versus ACD/LogP 1.47 for Unsubstituted N-(1-Adamantylcarbonyl)glycine
The target compound exhibits an XLogP3 of 2.9 (PubChem computed), compared with an ACD/LogP of 1.47 reported for the unsubstituted N-(1-adamantylcarbonyl)glycine (CAS 21241-41-8) [1]. This 1.43 log-unit increase corresponds to an approximately 27-fold higher predicted octanol–water partition coefficient, which is expected to translate into enhanced passive membrane permeability and altered tissue distribution [1]. This difference is directly attributable to the three methyl groups added to the adamantane scaffold.
| Evidence Dimension | Calculated lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem, 2025 release) |
| Comparator Or Baseline | N-(1-adamantylcarbonyl)glycine: ACD/LogP = 1.47 (LookChem) |
| Quantified Difference | ΔLogP = +1.43 (~27-fold increase in partition coefficient) |
| Conditions | In silico computed values; XLogP3 vs ACD/LogP algorithms (cross-method comparison) |
Why This Matters
For cell-based assays and in vivo studies, the 27-fold higher lipophilicity predicts significantly different compound partitioning into membranes and intracellular compartments, making the trimethyl derivative functionally non-interchangeable with the unsubstituted analog in any permeability-dependent experimental context.
- [1] PubChem. (2025). Compound Summary for CID 2961177: XLogP3-AA = 2.9. National Center for Biotechnology Information. View Source
